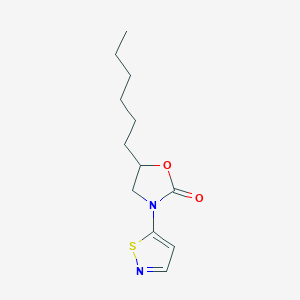

5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one typically involves the reaction of a thiazole derivative with an oxazolidinone precursor. Common synthetic routes may include:

Cyclization Reactions: Formation of the oxazolidinone ring through cyclization of appropriate precursors.

Substitution Reactions: Introduction of the hexyl group and thiazole ring through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

Batch Processing: Small-scale synthesis in laboratory settings.

Continuous Flow Synthesis: Large-scale production using continuous flow reactors for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Replacement of specific atoms or groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.

Receptor Binding: Binding to specific receptors to modulate their activity.

Pathway Modulation: Alteration of biochemical pathways to achieve desired effects.

Comparison with Similar Compounds

Similar Compounds

5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one: can be compared with other oxazolidinones and thiazole derivatives.

Oxazolidinones: Known for their antimicrobial properties.

Thiazole Derivatives: Studied for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of both oxazolidinones and thiazole derivatives, potentially leading to unique biological activities and applications.

Biological Activity

5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, known for its diverse biological activities. This article focuses on its biological activity, particularly in antimicrobial and anti-inflammatory contexts, supported by recent research findings and case studies.

- Chemical Formula : C₁₃H₁₈N₂OS

- Molecular Weight : 250.36 g/mol

- CAS Number : 1955560-55-0

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial properties. A study focusing on the synthesis of various oxazolidinone derivatives found that certain modifications enhance their efficacy against Gram-positive bacteria, particularly Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Chloramphenicol | Staphylococcus aureus | 8 µg/mL |

| Compound 16 (similar structure) | Staphylococcus aureus | 2 µg/mL |

The study utilized microbroth dilution assays to determine MIC values and fluorescence microscopy to assess cell membrane integrity post-treatment .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. It acts as a selective inhibitor of p38 MAP kinase and TNF-alpha production, which are critical pathways in inflammatory responses .

Case Study: Anti-inflammatory Mechanism

A recent investigation demonstrated that the compound effectively reduced inflammation markers in vitro by inhibiting the expression of pro-inflammatory cytokines. The results showed a significant decrease in TNF-alpha levels in macrophage cell lines treated with varying concentrations of the compound.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it likely interferes with bacterial ribosomal function.

- Modulation of Cytokine Production : By inhibiting key signaling pathways (e.g., p38 MAPK), it reduces inflammatory cytokine release.

ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile is crucial for evaluating the drug-likeness of any compound. Preliminary studies suggest that this compound has favorable ADME characteristics:

- Absorption : Good oral bioavailability predicted.

- Distribution : Moderate volume of distribution.

- Metabolism : Primarily hepatic metabolism expected.

- Excretion : Renal excretion as metabolites.

Properties

Molecular Formula |

C12H18N2O2S |

|---|---|

Molecular Weight |

254.35 g/mol |

IUPAC Name |

5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C12H18N2O2S/c1-2-3-4-5-6-10-9-14(12(15)16-10)11-7-8-13-17-11/h7-8,10H,2-6,9H2,1H3 |

InChI Key |

BXWGTUKCZDPJJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CN(C(=O)O1)C2=CC=NS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.